molecular formula C8H8ClNO B13019699 5-Chloro-2-cyclopropoxypyridine

5-Chloro-2-cyclopropoxypyridine

Cat. No.: B13019699
M. Wt: 169.61 g/mol
InChI Key: SRKRNIZOEHBTHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-cyclopropoxypyridine is a chemical compound with the molecular formula C8H8ClNO It is a pyridine derivative, characterized by the presence of a chlorine atom at the 5-position and a cyclopropoxy group at the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-cyclopropoxypyridine typically involves the reaction of 2-cyclopropoxypyridine with a chlorinating agent. One common method is the chlorination of 2-cyclopropoxypyridine using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under reflux conditions. The reaction proceeds as follows:

C8H9NO+SOCl2C8H8ClNO+HCl+SO2\text{C}_8\text{H}_9\text{NO} + \text{SOCl}_2 \rightarrow \text{C}_8\text{H}_8\text{ClNO} + \text{HCl} + \text{SO}_2 C8​H9​NO+SOCl2​→C8​H8​ClNO+HCl+SO2​

Industrial Production Methods

Industrial production of this compound may involve similar chlorination reactions but on a larger scale. The process typically requires careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-cyclopropoxypyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: Reduction of the pyridine ring can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium on carbon).

    Oxidation: Oxidizing agents (e.g., H2O2, m-CPBA), solvents (e.g., acetonitrile).

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., tetrahydrofuran).

Major Products Formed

    Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of reduced pyridine derivatives.

Scientific Research Applications

5-Chloro-2-cyclopropoxypyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2-cyclopropoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and cyclopropoxy group contribute to its binding affinity and specificity. The compound can modulate the activity of its targets, leading to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-methylpyridine: Similar structure but with a methyl group instead of a cyclopropoxy group.

    5-Chloro-2,3-difluoropyridine: Contains additional fluorine atoms, leading to different chemical properties.

    2,5-Diphenyl-1,3-oxazoline: Different heterocyclic structure but shares some chemical reactivity.

Uniqueness

5-Chloro-2-cyclopropoxypyridine is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic effects. This uniqueness makes it valuable for specific applications where these properties are advantageous, such as in the design of selective inhibitors or advanced materials.

Properties

Molecular Formula

C8H8ClNO

Molecular Weight

169.61 g/mol

IUPAC Name

5-chloro-2-cyclopropyloxypyridine

InChI

InChI=1S/C8H8ClNO/c9-6-1-4-8(10-5-6)11-7-2-3-7/h1,4-5,7H,2-3H2

InChI Key

SRKRNIZOEHBTHZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=NC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.